Cas no 26544-34-3 (Apiin)

Apiin structure
Apiin structure
Product Name:Apiin
CAS-Nr.:26544-34-3
MF:C26H28O14
MW:564.4921
MDL:MFCD00016941
CID:255011
PubChem ID:57647671
Update Time:2024-10-30

Apiin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydr...
    • Apiin
    • APIIN(P) PrintBack
    • APIIN(RG) PrintBack
    • Apioside
    • 7-(2-APIOSYLGLUCOSYL)APIGENIN
    • apigenin 7-O-apiosylglucoside
    • Apigenin-7-(2-O-apiosylglucoside)
    • APIGENIN-7-APIOGLUCOSIDE
    • APIGENIN-7-APIOSYLGLUCOSIDE
    • apigenin-7-O-apiosyl(1->2)glucoside
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 7-((2S,3R,4S,5S,6R)-3-((2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hy
    • MEGxp0_000965
    • Apigenin 7-O-.beta.-D-apiofuranosyl(1->2)-.beta.-D-glucopyranoside
    • HMS3330C16
    • 26544-34-3
    • Apiin, >=97.0% (HPLC)
    • NTDLXWMIWOECHG-MFMSCHSJSA-N
    • Q-100332
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • MFCD30749827
    • MFCD00016941
    • MLS000575008
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-C-(hydroxymethyl)-beta-D-glycero-tetrofuranosyl-(1->2)-beta-D-glucopyranoside
    • EINECS 247-780-0
    • KBio1_001979
    • APIIN [MI]
    • DivK1c_007035
    • KBio2_000684
    • AKOS030632988
    • NTDLXWMIWOECHG-YRCFQSNFSA-N
    • Q2858300
    • Apiin (11)
    • SPECTRUM350025
    • 7-((2-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)- 5-HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • SR-01000712126
    • BRD-K52379519-001-02-0
    • KBio2_003252
    • Spectrum2_001800
    • SpecPlus_000939
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • HY-N0577
    • 4H-1-Benzopyran-4-one, 7-[(2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • KBioSS_000684
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-glucopyranoside
    • KBio2_005820
    • 7-((2-O-beta-D-Apiofuranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyranone
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-apigenin
    • SDCCGMLS-0066949.P001
    • AS-74876
    • Spectrum4_001817
    • C04858
    • Spectrum_000204
    • CHEBI:15932
    • 6QU3EZE37U
    • Apigenin 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • CHEMBL1535342
    • BDBM153268
    • NCGC00178147-01
    • 7-((2-O-.BETA.-D-APIOFURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-5- HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRANONE
    • 5,7,4'-trihydroxyflavone 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • DTXSID90949393
    • HMS2209P05
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • KBioGR_002458
    • 5,7,4'-trihydroxyflavone 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • NCGC00178147-02
    • Spectrum5_000553
    • apigenin 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • CCG-39950
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • CS-0009113
    • 7-O-(beta-D-Apiofuranosyl-1,2-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • SR-01000712126-2
    • BSPBio_003313
    • SMR000156232
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • KBio3_002815
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)-beta-D-glucopyranoside
    • SCHEMBL316910
    • UNII-6QU3EZE37U
    • Spectrum3_001787
    • NS00050512
    • 7-(((2S,3R,4S,5S,6R)-3-(((2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • SPBio_001759
    • 7-{[(2S,3R,4S,5S,6R)-3-{[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • BRD-A50964568-001-01-5
    • ACon1_001125
    • AKOS040745127
    • NCGC00169653-01
    • Flavone base + 3O, O-Hex-Pen
    • SCHEMBL16352045
    • NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Apigenin 7-apiosylglucoside
    • 4',5,7-Trihydroxyflavone 7-apiosylglucoside
    • MDL: MFCD00016941
    • Inchi: 1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2
    • InChI-Schlüssel: NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Lächelt: O(C1([H])C([H])(C(C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])C1([H])C([H])(OC2=C([H])C(=C3C(C([H])=C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])OC3=C2[H])=O)O[H])OC([H])(C([H])([H])O[H])C([H])(C1([H])O[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 564.14800
  • Monoisotopenmasse: 564.148
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 40
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 923
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topologische Polaroberfläche: 225
  • Molekulargewicht: 564.5

Experimentelle Eigenschaften

  • Farbe/Form: Yellow powder
  • Dichte: 1.74
  • Schmelzpunkt: 230°C (dec.)
  • Siedepunkt: 942.159°C at 760 mmHg
  • Flammpunkt: 316.7°C
  • Brechungsindex: 1.744
  • Löslichkeit: 3889 mg/L @ 25 °C (est)
  • PSA: 228.97000
  • LogP: -1.48520

Apiin Sicherheitsinformationen

Apiin Zolldaten

  • HS-CODE:29389090

Apiin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N0577-5mg
Apiin
26544-34-3 99.14%
5mg
¥2370 2024-05-22
MedChemExpress
HY-N0577-10mg
Apiin
26544-34-3 99.14%
10mg
¥4030 2024-05-22
MedChemExpress
HY-N0577-20mg
Apiin
26544-34-3 99.14%
20mg
¥6860 2024-05-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0993-20mg
Apiin
26544-34-3 HPLC≥98%
20mg
¥2200元 2023-09-15
DC Chemicals
DCQ-077-20 mg
Apiin
26544-34-3 >98%, Standard References Grade
20mg
$280.0 2022-03-01
abcr
AB151773-10 mg
Apiin; .
26544-34-3
10 mg
€504.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-20mg
Apiin
26544-34-3 98%
20mg
$120 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-100mg
Apiin
26544-34-3 98%
100mg
$360 2023-09-20
ChemScence
CS-0009113-5mg
Apiin
26544-34-3 99.14%
5mg
$237.0 2022-04-27
ChemScence
CS-0009113-10mg
Apiin
26544-34-3 99.14%
10mg
$403.0 2022-04-27
Empfohlene Lieferanten
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.